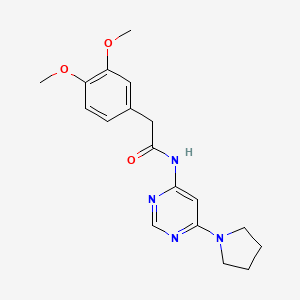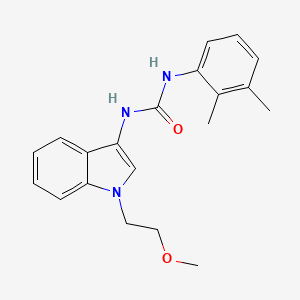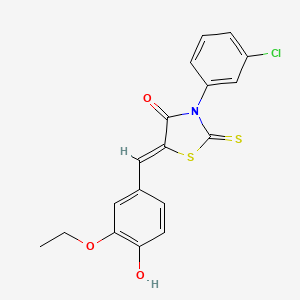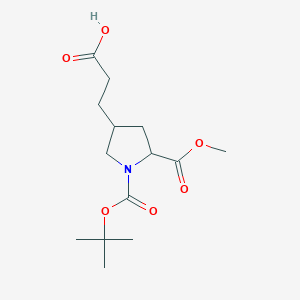
2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide is an organic compound that features a complex structure with both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the pyrrolidine group: This step involves the nucleophilic substitution of a halogenated pyrimidine with pyrrolidine.
Attachment of the acetamide group: This is typically done through an acylation reaction using acetic anhydride or acetyl chloride.
Methoxylation of the phenyl ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The acetamide group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various acyl derivatives.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethoxyphenyl)-N-(6-(morpholin-4-yl)pyrimidin-4-yl)acetamide
- 2-(3,4-dimethoxyphenyl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide
Uniqueness
2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrrolidine group, in particular, may offer different steric and electronic effects compared to similar compounds with different heterocyclic groups.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-14-6-5-13(9-15(14)25-2)10-18(23)21-16-11-17(20-12-19-16)22-7-3-4-8-22/h5-6,9,11-12H,3-4,7-8,10H2,1-2H3,(H,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAKEQFWWVHIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC(=NC=N2)N3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2608138.png)
![[2-[(2,5-Difluorophenyl)methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2608139.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide](/img/structure/B2608141.png)
![N-(2-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide](/img/structure/B2608142.png)
![2-Chloro-N-[2-(1-methyltriazol-4-yl)ethyl]acetamide](/img/structure/B2608145.png)
![3-(3-chlorophenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2608146.png)
![2-[2-(Trifluoromethyl)phenyl]-2-phenylethylsulfonyl chloride](/img/structure/B2608150.png)


![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2608157.png)

![2-({1-[(3,5-Difluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-3-methylpyridine](/img/structure/B2608159.png)


